Bienvenue dans la boutique en ligne BenchChem!

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid

Medicinal Chemistry Amide Coupling Peptidomimetics

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1041004-62-9) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, distinguished by a hydroxyl substituent at the 8-position and a carboxylic acid at the 2-position. First reported in a primary synthesis study, it is prepared via cyclization of 2-aminopyridin-3-ol with bromopyruvic acid.

Molecular Formula C8H6N2O3
Molecular Weight 178.14
CAS No. 1041004-62-9
Cat. No. B3207368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1041004-62-9
Molecular FormulaC8H6N2O3
Molecular Weight178.14
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)O)C(=O)O
InChIInChI=1S/C8H6N2O3/c11-6-2-1-3-10-4-5(8(12)13)9-7(6)10/h1-4,11H,(H,12,13)
InChIKeyDKBGVMMVMVMZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1041004-62-9): Core Scaffold and Procurement Baseline


8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1041004-62-9) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, distinguished by a hydroxyl substituent at the 8-position and a carboxylic acid at the 2-position. First reported in a primary synthesis study, it is prepared via cyclization of 2-aminopyridin-3-ol with bromopyruvic acid [1]. The compound serves as a versatile intermediate for medicinal chemistry, particularly for amide coupling via its active ester, enabling the generation of structurally diverse derivatives for biological screening programs [1].

Why Generic Imidazopyridine Acids Cannot Replace 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (1041004-62-9) in Research


The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold is widely used, but simple substitution with the unsubstituted parent acid (CAS 64951-08-2) or other 8-position analogs (e.g., 8-amino) fails to replicate the unique dual reactivity profile of the 8-hydroxy congener. The absence of the 8-OH group removes both a hydrogen-bond donor/acceptor site critical for target engagement and a synthetic handle for O-protection strategies demonstrated in amide coupling reactions [1]. Physicochemical differences, including lower lipophilicity (XLogP3: 1.3 vs. 1.6) and higher polar surface area (74.8 vs. 54.5 Ų), alter solubility and permeability profiles, making direct interchange pharmacologically risky [2][3]. The following quantitative evidence details these critical differentiation dimensions.

Quantitative Differentiation Evidence for 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (1041004-62-9)


Validated Amide Coupling Yield Superiority vs. Parent Acid

The 8-hydroxy substituent enables successful amide coupling via an active ester intermediate, a transformation not reported for the parent imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2). In the primary synthesis study, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid was coupled with various amino acid derivatives to yield amides 22-27, with isolated yields demonstrating synthetic tractability [1]. The parent acid lacking the 8-OH group cannot undergo this specific O-protection/deprotection strategy, limiting its direct utility in library synthesis.

Medicinal Chemistry Amide Coupling Peptidomimetics

Reduced Lipophilicity (XLogP3) Compared to Parent Imidazopyridine Acid

The 8-hydroxy substituent markedly reduces computed lipophilicity relative to the unsubstituted parent. PubChem lists the XLogP3-AA value for 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid as 1.3 [1], compared to 1.6 for imidazo[1,2-a]pyridine-2-carboxylic acid [2]. This ΔlogP of -0.3 indicates a meaningful shift toward a more favorable solubility profile for oral bioavailability.

Drug Design Lipophilicity Physicochemical Properties

Increased Polar Surface Area (tPSA) and Hydrogen-Bonding Capacity

The topological polar surface area (tPSA) of this compound is 74.8 Ų, substantially higher than the 54.5 Ų of the parent acid [1][2]. In addition, the hydrogen bond donor count rises from 1 to 2 and the acceptor count from 3 to 4. This alteration is crucial for predicting blood-brain barrier penetration and oral absorption, where a tPSA above 70 Ų is a common threshold for reduced CNS penetration.

Polar Surface Area Hydrogen Bonding Permeability

Exclusive O-Protection Strategy Not Replicable with 8-Amino or 8-Fluoro Analogs

The 8-hydroxy group allows protective silylation (e.g., TBS protection) demonstrated in the transformation of its ethyl ester to O-protected intermediates, a key step for downstream derivatization without interference [1]. This strategy is chemically inaccessible to the 8-amino (CAS 1216646-58-0) or 8-fluoro analogs, where the directing or nucleophilic character differs fundamentally. The O-protected ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate was converted to hydrazide, acyl azide, and amide derivatives in high purity, showcasing a divergent synthetic path exclusive to the 8-hydroxy series.

Synthetic Strategy Protecting Groups Scaffold Functionalization

Optimal Application Scenarios for 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (1041004-62-9) Based on Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Libraries Requiring Late-Stage Diversification

The validated amide coupling chemistry and O-protection strategy make this compound a superior core for generating diverse amide libraries, especially where orthogonal protection of the 8-OH group is needed for later derivatization. Direct procurement of this acid avoids the need for multi-step synthesis from the parent acid [1].

CNS-Penetration vs. Peripheral Selectivity Optimization

The tPSA of 74.8 Ų places this scaffold near the classical Veber threshold for reduced CNS penetration. Projects aiming for peripheral restriction can quantitatively prioritize this building block over the parent acid (tPSA 54.5 Ų) to minimize brain exposure early in the design cycle [2][3].

Solubility-Driven Lead Optimization for Oral Bioavailability

The lower XLogP3 (1.3 vs. 1.6) predicts higher aqueous solubility, making it a better starting point for oral drug candidates where improving solubility is a primary challenge. This computed advantage can be leveraged during scaffold selection [2][3].

Quote Request

Request a Quote for 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.